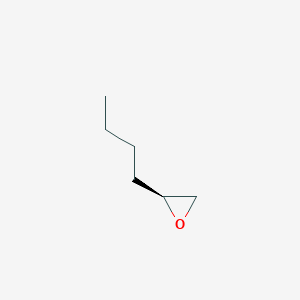

(2S)-2-butyloxirane

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBDXQTMPYBAT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315489 | |

| Record name | (2S)-2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130404-08-9 | |

| Record name | (2S)-2-Butyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130404-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-butyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Asymmetric Synthetic Strategies for Chiral Monosubstituted Epoxides, Exemplified by 2s 2 Butyloxirane

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation allows for the selective formation of one epoxide enantiomer from a prochiral alkene precursor under the influence of a chiral catalyst. This approach is crucial for obtaining enantiopure epoxides, which are key intermediates in the synthesis of pharmaceuticals and natural products. researchgate.netnih.govnih.gov

Sharpless Asymmetric Epoxidation (SAE) and its Adaptations for Allylic Alcohol Precursors.

The Sharpless Asymmetric Epoxidation is a well-established method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. nih.gov This reaction employs a catalytic system typically consisting of titanium(IV) isopropoxide (Ti(OiPr)4), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. researchgate.netnih.gov

Mechanistic Elucidation and Stereochemical Control Principles.

The generally accepted mechanism for the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex. researchgate.netnih.gov This complex coordinates with both the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant. researchgate.net The asymmetric induction arises from the specific orientation of the allylic alcohol and the hydroperoxide within the chiral environment created by the titanium-tartrate complex. nih.gov The oxygen atom transfer from the hydroperoxide to the alkene double bond occurs within this coordinated complex, with the chiral ligand directing the approach of the oxidant to one face of the alkene more favorably than the other. nih.gov The stereochemical outcome of the epoxidation is predictable based on the chirality of the tartrate ester used. researchgate.net For instance, using L-(+)-diethyl tartrate typically leads to the epoxide oxygen being delivered to one specific face of the allylic double bond, while D-(-)-diethyl tartrate results in the opposite stereochemistry. The active catalytic species is believed to be a dimeric titanium complex bridged by tartrate ligands.

Evolution of Ligand and Catalyst Systems.

Since its initial development, the core components of the Sharpless epoxidation system, particularly the tartrate ester ligands, have remained highly effective and widely used. While the tartrate ligands themselves have not been significantly eclipsed in terms of their performance for allylic alcohols, variations and adaptations of the Sharpless epoxidation have been explored. researchgate.net These include investigations into different metal catalysts and chiral ligands to potentially expand the substrate scope or improve efficiency. researchgate.net However, the titanium-tartrate system remains the benchmark for the asymmetric epoxidation of allylic alcohols.

Jacobsen-Katsuki Asymmetric Epoxidation (JKE) for Unfunctionalized Olefins.

The Jacobsen-Katsuki Asymmetric Epoxidation (JKE), developed independently by Eric Jacobsen and Tsutomu Katsuki, provides a complementary approach to SAE, enabling the enantioselective epoxidation of unfunctionalized alkenes. This method typically utilizes chiral manganese(III)-salen complexes as catalysts and various oxidants, such as sodium hypochlorite (B82951) (bleach) or hydrogen peroxide. JKE is particularly significant because it allows for the direct epoxidation of olefins that lack the directing hydroxyl group required for the Sharpless epoxidation.

Proposed Mechanistic Pathways and Stereoselective Models.

The precise mechanism of the Jacobsen-Katsuki epoxidation is still a subject of study, but it is generally believed to involve a high-valent manganese-oxo species, likely a Mn(V)-oxo intermediate, as the active oxidant. This intermediate is formed upon oxidation of the Mn(III)-salen complex by the stoichiometric oxidant. Several mechanistic pathways have been proposed for the oxygen atom transfer to the alkene, including concerted, metalla oxetane, and radical pathways. The concerted pathway is considered the most accepted mechanism for many substrates. Stereoselectivity in JKE is governed by the chiral C2-symmetric salen ligand. Models have been developed to explain the approach of the alkene substrate to the metal-oxo catalyst, accounting for the observed stereochemical outcomes. Steric interactions between the alkene and the bulky substituents on the chiral salen ligand play a crucial role in determining the enantioselectivity.

Development of Catalyst Design and Substrate Scope for Terminal Alkenes.

Initial Jacobsen-Katsuki catalysts, particularly manganese-salen complexes, were highly effective for the epoxidation of cis-disubstituted olefins, often achieving high enantioselectivities. However, terminal alkenes and trans-disubstituted alkenes were often poor substrates, exhibiting lower reactivity and selectivity with early catalyst generations. Significant research efforts have been dedicated to developing improved catalyst systems to expand the substrate scope, including the challenging class of terminal alkenes. This has involved modifications to the salen ligand structure and the exploration of different metal centers, such as chromium and titanium, in salen-type complexes. More recent advancements have demonstrated that certain modified catalysts can achieve good to excellent enantioselectivity in the epoxidation of terminal olefins, including aliphatic terminal alkenes. For example, titanium-salen complexes and non-symmetric ligands derived from cis-1,2-diaminocyclohexane (B74578) have shown promising results for the epoxidation of terminal, non-conjugated olefins with high yields and enantioselectivities.

Organocatalytic Epoxidation Methodologies.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for various transformations, including epoxidation. This approach utilizes small organic molecules as catalysts to induce asymmetry in the reaction. Organocatalytic asymmetric epoxidation of alkenes is a direct route to optically active epoxides. uea.ac.uk While the provided search results discuss organocatalytic epoxidation of different alkene types, including electron-poor vinylidene bisphosphonate esters and chromene derivatives, specific examples focusing on the asymmetric epoxidation of 1-hexene (B165129) (the precursor to 2-butyloxirane) using organocatalysts were not prominently detailed in the search results. uea.ac.ukmdpi.com However, the general principle involves the use of chiral organocatalysts, often in conjunction with oxidants like hydrogen peroxide, to selectively epoxidize one face of the alkene. mdpi.comacs.org Activated ketones, such as 2,2,2-trifluoroacetophenone, have been shown to catalyze the epoxidation of various olefins, including monosubstituted ones, using H₂O₂ as the oxidant, although the enantioselectivity in such cases would depend on the chirality incorporated into the catalytic system. acs.org The development of new hydrogen-bonding organocatalysts has also been explored for epoxide formation and subsequent reactions. acs.org

Other Metal-Catalyzed Asymmetric Epoxidations (e.g., Tungsten, Vanadium).

Beyond the well-established transition metal-catalyzed epoxidations like those involving Mn-salen or Ti-based catalysts, other metals such as tungsten and vanadium have been explored for asymmetric epoxidation, particularly of allylic and homoallylic alcohols. researchgate.netnih.govmdpi.comuchicago.edu These methods often utilize chiral ligands in conjunction with metal centers to achieve enantioselectivity. For instance, tungsten-bishydroxamic acid complexes have been reported to catalyze the asymmetric epoxidation of allylic and homoallylic alcohols with aqueous H₂O₂ as the oxidant, yielding products with good enantiomeric excesses. nih.gov Vanadium-catalyzed asymmetric epoxidation, often employing chiral hydroxamic acids as ligands, has also shown efficacy, particularly for disubstituted and homoallylic alcohols. researchgate.netmdpi.com While these methods are effective for substrates with directing groups like hydroxyls, their direct application to the asymmetric epoxidation of simple terminal alkenes like 1-hexene to produce 2-butyloxirane with high enantioselectivity might require specific catalyst design and optimization not explicitly detailed in the provided results. researchgate.netnih.gov

Kinetic Resolution Strategies for Racemic 2-Butyloxirane and Analogous Epoxides

Kinetic resolution is a widely used strategy to obtain enantiopure compounds from a racemic mixture by selectively reacting one enantiomer faster than the other in the presence of a chiral catalyst or reagent. wikipedia.org This approach is particularly relevant for epoxides, which can undergo ring-opening reactions.

Hydrolytic Kinetic Resolution (HKR) with Chiral Catalysts.

Hydrolytic Kinetic Resolution (HKR) involves the enantioselective hydrolysis of a racemic epoxide to a vicinal diol, leaving the unreacted epoxide in an enantioenriched form. wikipedia.orgunipd.it This method is highly attractive due to the use of water as a cheap and environmentally benign nucleophile. wikipedia.org Chiral (salen)Co(III) complexes, notably those developed by Jacobsen and coworkers, have proven to be highly effective catalysts for the HKR of terminal epoxides, providing access to highly enantioenriched epoxides. unipd.itmdpi.commolaid.commolaid.comrsc.org These catalysts can achieve high enantioselectivities (≥95% ee, often >99% ee) and can be applied on a large scale. wikipedia.orgunipd.it The process typically involves using a chiral salen-cobalt complex and a substoichiometric amount of water relative to the racemic epoxide. unipd.it The unreacted epoxide is recovered in high enantiopurity, while the other enantiomer is converted to the corresponding diol. wikipedia.orgunipd.it While the specific application to racemic 2-butyloxirane was not explicitly detailed, the effectiveness of (salen)Co(III) catalysts has been demonstrated for a variety of terminal epoxides with aliphatic substituents, suggesting its potential applicability to 2-butyloxirane. unipd.itnih.gov

Nucleophilic Ring-Opening Kinetic Resolution with Diverse Reagents (e.g., Azide (B81097), Carbon Dioxide).

Kinetic resolution of racemic epoxides can also be achieved through enantioselective ring-opening reactions with various nucleophiles other than water, such as azide and carbon dioxide. acs.orgresearchgate.netnih.govmolaid.commolaid.comrsc.orgresearchgate.net

Using Azide: Nucleophilic ring-opening of epoxides with azide anion, catalyzed by chiral complexes (e.g., Jacobsen's (R,R) catalyst), allows for the kinetic resolution of racemic epoxides, yielding enantioenriched epoxide and 1,2-azido alcohols. wikipedia.orgmasterorganicchemistry.com This method is highly enantioselective, often providing excellent enantiomeric excesses (≥95% ee). wikipedia.org The resulting azido (B1232118) alcohols can be further transformed, for example, by hydrogenation to yield 1,2-amino alcohols. wikipedia.org

Using Carbon Dioxide: The coupling of CO₂ with epoxides to form cyclic carbonates can also be employed in a kinetic resolution mode using appropriate chiral catalysts. acs.orgresearchgate.net Organocatalytic systems have been developed for the coupling of CO₂ and epoxides, including terminal epoxides like 2-butyloxirane, under mild conditions. researchgate.net While the primary goal of these reactions is often the synthesis of cyclic carbonates, a kinetic resolution pathway is possible if the catalyst selectively promotes the reaction with one epoxide enantiomer, leaving the other enriched. acs.org Recent research has explored organocatalysts, such as 2-(1H-1,2,4-triazol-3-yl)phenol, in combination with cocatalysts like nBu₄NI, for the coupling of CO₂ with terminal epoxides like 2-butyloxirane, demonstrating catalytic activity under ambient conditions. researchgate.net

Enzymatic Kinetic Resolution Approaches.

Enzymatic kinetic resolution utilizes the enantioselective catalytic activity of enzymes, particularly epoxide hydrolases (EHs), to resolve racemic epoxides. researchgate.netresearchgate.net EHs catalyze the hydrolysis of epoxides to the corresponding vicinal diols, and many exhibit high enantioselectivity, reacting preferentially with one epoxide enantiomer. researchgate.nettandfonline.com This allows for the recovery of the unreacted epoxide in high enantiopurity and the formation of the diol from the other enantiomer. researchgate.nettandfonline.com Enzymatic kinetic resolution is considered a promising technology for the production of enantiopure epoxides due to the high enantioselectivity often achieved under mild reaction conditions. researchgate.net Microbial EHs are readily available and have been employed for the biohydrolysis of various epoxides. researchgate.net The enantioselectivity and stability of EHs can be further improved through methods like enzyme engineering or immobilization. researchgate.net This approach has been successfully applied to a variety of epoxides and represents a "greener" alternative to some chemical methods. tandfonline.com

Chemoenzymatic Routes to Enantiopure Epoxides.

Subject: Information Regarding the Synthesis of (2S)-2-Butyloxirane via Stereospecific Cyclization of Precursor Derivatizations (e.g., Halohydrins)

Based on the conducted search, detailed, specific research findings focusing solely on the synthesis of the chemical compound this compound via the stereospecific cyclization of halohydrin or similar precursor derivatizations were not found within the provided search results. While the general chemical principle of forming epoxides from halohydrins through base-catalyzed cyclization is described wikipedia.orgfishersci.cafishersci.ca, and the existence and some properties of 1,2-epoxyhexane (B74757) (including the (S) enantiomer in the context of enzymatic production or reactions) are mentioned fishersci.atnih.govfishersci.atsigmaaldrich.comuni.lunih.govchemicalbook.com, the specific experimental details, precursor structures, reaction conditions, yields, and enantioselectivity data for the synthesis of this compound using this precise method were not present in the retrieved literature.

The search results provided information on:

The general mechanism of halohydrin formation and their subsequent cyclization to form epoxides wikipedia.orgfishersci.cafishersci.ca.

Synthesis of other chiral epoxides through different methods, such as enzymatic processes or kinetic resolution fishersci.atsigmaaldrich.comfishersci.senih.govwikipedia.orgwikipedia.org.

Information and properties of 1,2-epoxyhexane (butyloxirane), often referring to the racemic mixture or its use in other reactions fishersci.atnih.govsigmaaldrich.comuni.lunih.govchemicalbook.com.

Synthesis of different epoxides from epichlorohydrin (B41342) or other starting materials sigmaaldrich.comfishersci.sefishersci.atatamanchemicals.comatamankimya.com.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article section specifically detailing the stereospecific cyclization of precursor derivatizations for the synthesis of this compound, complete with detailed research findings and data tables, based solely on the information obtained from the provided search results and adhering to the strict exclusion criteria.

Mechanistic Elucidation and Computational Analysis of Chiral Oxirane Reactivity and Selectivity

Quantum Chemical Studies on Epoxidation Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of asymmetric epoxidation reactions. These studies provide detailed insights into the geometry and energetics of transition states, which are fundamental to understanding the origins of enantioselectivity.

For reactions like the Sharpless epoxidation, DFT studies have modeled the structures and energetics of the active catalyst, a dimeric pentacoordinate titanium complex, [Ti(DET)(O-i-Pr)₂]₂. wayne.eduacs.org Calculations have explored the transition states for the oxygen transfer from a tert-butyl hydroperoxide ligand to the alkene. wayne.eduacs.org These studies reveal that the orientation of the allylic alcohol substrate relative to the chiral titanium-tartrate framework is crucial for enantioselectivity. acs.orgacs.org The O–C–C═C dihedral angle of the substrate in the transition state significantly influences the activation energies, thereby dictating the preferred reaction pathway. acs.org Non-covalent interactions, such as dispersion forces and weak hydrogen bonds within the transition state geometry, play a critical role in stabilizing the favored diastereomeric transition state, leading to high enantiomeric excess. rogue-scholar.org

In the context of the Jacobsen-Katsuki epoxidation, which is highly effective for unfunctionalized olefins that form terminal epoxides like (2S)-2-butyloxirane, computational studies have investigated several proposed mechanisms, including concerted, radical, and metallaoxetane pathways. organic-chemistry.orgwikipedia.org DFT calculations suggest that the enantioselectivity arises from a combination of factors: the chiral pocket created by the folded salen ligand, steric hindrance from bulky substituents on the ligand that directs the alkene's approach, and π-conjugation of the olefin. nih.gov The calculations support a model where the alkene approaches the high-valent manganese-oxo intermediate from the side, minimizing steric repulsion and leading to the observed stereochemistry. organic-chemistry.org

For epoxidations using chiral dioxiranes generated from ketone catalysts, computational studies indicate that the reaction can proceed through either a spiro or a planar transition state. While spiro transition states are often favored stereoelectronically, planar transition states can be sterically more accessible for certain substrates, such as 1,1-disubstituted terminal olefins. nih.gov The choice between these pathways is a key determinant of enantioselectivity.

Table 1: Comparison of Calculated Epoxidation Transition State Features

| Epoxidation Method | Key Transition State Feature | Computational Method | Finding |

|---|---|---|---|

| Sharpless Epoxidation | Dihedral angle of substrate | DFT (M06-2X) | The O–C–C═C dihedral angle significantly impacts activation energies and enantioselectivity. acs.org |

| Sharpless Epoxidation | Non-covalent interactions | NCI (Non-Covalent Interaction) Analysis | Attractive dispersion forces can differ by several kcal/mol between diastereomeric transition states. rogue-scholar.org |

| Jacobsen-Katsuki | Alkene approach trajectory | DFT / MM | A "side-on" approach of the alkene to the Mn(V)-oxo species is favored to avoid steric clash. organic-chemistry.orgnih.gov |

| Chiral Dioxirane | Planar vs. Spiro geometry | DFT | For 1,1-disubstituted terminal olefins, a planar transition state is often the major, lower-energy pathway. nih.gov |

Molecular Modeling and Docking Studies for Asymmetric Catalyst Design

Computational tools are increasingly used not just to analyze existing systems but also to proactively design new and improved asymmetric catalysts. Molecular modeling and docking studies allow for the in silico screening and optimization of catalyst structures before their synthesis and experimental testing. wecomput.com

One approach involves designing catalysts with specific chiral pockets that can differentiate between the enantiotopic faces of a prochiral alkene. For instance, molecular dynamics simulations have been used to study the docking of chiral epoxides onto a chiral stationary phase, revealing the specific interactions (like hydrogen bonding and π-π stacking) responsible for chiral recognition. nih.gov This knowledge can be translated to catalyst design, aiming to create analogous specific and strong non-covalent interactions between the catalyst and the substrate's transition state.

An example of in silico design is the development of asymmetric frustrated Lewis pairs (FLPs) for the stereoselective insertion of CO₂ into racemic epoxides. beilstein-journals.orgnih.gov By computationally screening various FLP scaffolds and strategically modifying substituents on the Lewis base to create asymmetry, a stereoselective catalyst was engineered. beilstein-journals.orgnih.gov This catalyst could preferentially produce a single enantiomer of the resulting cyclic carbonate from a racemic epoxide mixture, achieving a high predicted enantiomeric excess. beilstein-journals.org

Virtual screening platforms have been developed to predict the outcomes of asymmetric reactions with reasonable accuracy (errors often within ~1 kcal/mol). wecomput.com These platforms can assess the substrate scope for a given catalyst or screen libraries of potential catalysts for a specific transformation. wecomput.com This computational pre-screening significantly accelerates the discovery of effective catalysts for producing specific enantiomers like this compound.

Spectroscopic Characterization of Catalytic Intermediates in Epoxidation and Ring-Opening Reactions

The direct observation and characterization of reactive intermediates are vital for validating proposed catalytic cycles. Various spectroscopic techniques are employed to identify these often short-lived species in both epoxidation and subsequent ring-opening reactions.

In the Jacobsen-Katsuki epoxidation, a key proposed intermediate is a high-valent manganese(V)-oxo complex. organic-chemistry.orgwikipedia.org This species is formed by the oxidation of the initial Mn(III)-salen catalyst. While often too reactive for isolation, evidence for such intermediates has been gathered through techniques like electrospray ionization mass spectrometry (ESI-MS). pitt.edu These studies provide support for the involvement of manganaoxetanes in certain cases. pitt.edu

For ring-opening reactions, spectroscopic methods are crucial for understanding the mechanism of catalyst-substrate interaction. In the (salen)Cr(III)-catalyzed asymmetric ring-opening (ARO) of meso-epoxides, infrared (IR) spectroscopy has been used to study the catalyst's resting state and its interaction with reactants. units.it The IR spectra of the (salen)Cr-azide complex change upon the addition of an epoxide, indicating the formation of an epoxide-catalyst adduct prior to the ring-opening step. units.it

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H and ¹³C NMR can be used to monitor the progress of reactions and identify products of ring-opening. researchgate.net In studies of epoxidized natural rubber, for example, NMR confirmed that oxirane rings were opened and that fragments from the solvent/reagent had been incorporated into the polymer backbone. researchgate.net For smaller molecules like this compound, NMR is essential for determining the regioselectivity and stereochemistry of the ring-opened products. The chemical shifts of carbons attached to oxygen in epoxides (typically 45-55 ppm in ¹³C NMR) are distinct from those in the resulting diols or other functionalized alcohols (50-80 ppm), allowing for clear characterization of the transformation. oregonstate.edu

Kinetic Studies of Enantioselective Epoxidation and Ring-Opening Processes

Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of reaction orders and the validation of proposed mechanisms. Such studies have been instrumental in optimizing processes involving chiral epoxides.

A prominent example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, a process highly relevant to this compound. This reaction, often catalyzed by chiral (salen)Co(III) complexes, resolves a racemic mixture of epoxides by selectively hydrolyzing one enantiomer to a 1,2-diol, leaving the other enantiomer unreacted and thus enantioenriched. researchgate.netwikipedia.org Kinetic studies of the HKR revealed a second-order dependence on the catalyst concentration. pitt.edu This surprising result led to the proposal of a cooperative, bimetallic mechanism where two catalyst molecules work in concert: one activates the epoxide as a Lewis acid, while the other delivers the nucleophile (water). pitt.eduunits.it This insight was crucial for improving the reaction's efficiency.

The selectivity of a kinetic resolution is quantified by the selectivity factor (krel), which is the ratio of the rate constants for the fast-reacting enantiomer (kfast) to the slow-reacting enantiomer (kslow). The HKR process is notable for its exceptionally high selectivity factors.

Table 2: Selectivity Factors (krel) for the Hydrolytic Kinetic Resolution (HKR) of Various Terminal Epoxides

| Epoxide Substrate | Catalyst | Selectivity Factor (krel) | Reference |

|---|---|---|---|

| Propylene Oxide | (S,S)-(salen)Co(III)OAc | >400 | researchgate.net |

| 1,2-Epoxybutane | (S,S)-(salen)Co(III)OAc | >100 | researchgate.net |

| 1,2-Epoxyhexane (B74757) | (S,S)-(salen)Co(III)OAc | 110 | researchgate.net |

| Styrene Oxide | (S,S)-(salen)Co(III)OAc | >400 | researchgate.net |

| Epichlorohydrin (B41342) | (S,S)-(salen)Co(III)OAc | 180 | researchgate.net |

(Data sourced from studies on racemic terminal epoxides, where 1,2-epoxyhexane is the racemic precursor to this compound and (2R)-2-butyloxirane)

For epoxidation reactions, kinetic analysis has also yielded key mechanistic details. In the Pt-catalyzed asymmetric epoxidation of terminal alkenes, the reaction rate was found to be first-order in the concentration of the alkene but independent of the peroxide concentration, suggesting that the reaction of the catalyst with the peroxide is not the rate-determining step. nih.gov

These kinetic investigations, combined with computational and spectroscopic data, provide a comprehensive picture of the factors controlling the reactivity and selectivity in the synthesis and transformation of this compound and other chiral epoxides.

Role of 2s 2 Butyloxirane and Other Chiral Epoxides As Key Intermediates in Advanced Organic Synthesis

Chiral Synthons for Enantiopure Pharmaceutical Intermediates

The precise three-dimensional structure of a pharmaceutical agent is critical to its biological activity. Chiral epoxides provide a reliable method for introducing specific stereocenters, making them essential intermediates in the synthesis of enantiopure active pharmaceutical ingredients (APIs). chemistryviews.orgorganic-chemistry.org The diastereoselective and regioselective ring-opening of these epoxides allows for the creation of key structural motifs, such as 1,2-amino alcohols, which are prevalent in many drug molecules. mdpi.com

A prominent example is the synthesis of the anticoagulant drug Rivaroxaban. A key step in its synthesis involves the ring-opening of a chiral epoxide, (S)-(+)-N-(2,3-epoxypropyl)phthalimide, with 4-(4-aminophenyl)morpholin-3-one. google.comresearchgate.net This reaction stereospecifically installs the (S)-configured aminopropanol backbone, which is crucial for the drug's efficacy. The reaction proceeds with high yield and selectivity, demonstrating the power of chiral epoxides in constructing complex pharmaceutical targets. google.com

Similarly, the antibiotic Linezolid, an oxazolidinone-class antibacterial agent, can be synthesized using chiral epoxide precursors. rsc.orgderpharmachemica.com Several synthetic routes utilize chiral building blocks derived from sources like D-mannitol, which are transformed into key chiral epoxide intermediates. derpharmachemica.com These intermediates undergo nucleophilic attack and subsequent cyclization to form the core oxazolidinone ring with the correct stereochemistry, a critical feature for its antibacterial activity.

| Target Pharmaceutical | Chiral Epoxide Intermediate | Nucleophile/Reagent | Key Product Fragment | Significance |

|---|---|---|---|---|

| Rivaroxaban | (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | 4-(4-Aminophenyl)morpholin-3-one | (S)-2-((2-hydroxy-3-(4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione | Forms the core chiral aminopropanol backbone of the drug. google.com |

| Linezolid | (R)-Glycidyl butyrate | 3-Fluoro-4-morpholinylaniline followed by cyclization | (R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Establishes the stereocenter of the active oxazolidinone ring. derpharmachemica.com |

| Indinavir (HIV Protease Inhibitor) | (1S,2S)-Indene oxide | Ammonia (B1221849) (NH3) | (1S,2R)-1-aminoindan-2-ol | Creates the essential 1,2-aminoalcohol motif. mdpi.com |

Building Blocks for Total Synthesis of Natural Products

The total synthesis of complex natural products provides a rigorous testing ground for new synthetic methodologies and highlights the utility of versatile chiral building blocks. researchgate.netrsc.org Chiral epoxides, including simple alkyl-substituted variants structurally related to (2S)-2-butyloxirane, are frequently employed as starting materials to establish key stereocenters found in these intricate molecules. figshare.comnih.gov Their predictable reactivity allows for the construction of polyketide chains and macrocyclic frameworks that are common in biologically active natural products. nih.govacs.org

An exemplary case is the total synthesis of (+)-gigantecin, a member of the Annonaceous acetogenins known for potent cytotoxic activity. figshare.comresearchgate.net A crucial building block in its synthesis is (R)-1,2-epoxyhex-5-ene, a C6 chiral epoxide analogous to this compound. nih.govacs.org This intermediate is used to introduce a specific stereocenter early in the synthetic sequence. The epoxide is opened with a cuprate reagent, which adds a carbon chain to the less sterically hindered position of the epoxide, setting the stereochemistry for a significant portion of the natural product's backbone. This strategy has also been applied to the synthesis of other complex macrolides like Amphidinolides C and F, further underscoring the importance of such chiral epoxide building blocks. nih.govacs.org

The stereospecificity of the epoxide ring-opening is fundamental to the success of these syntheses, as it allows chemists to translate the defined stereochemistry of the epoxide into the final complex target with high fidelity. organic-chemistry.orgnih.gov

| Natural Product | Chiral Epoxide Building Block | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| (+)-Gigantecin | (R)-1,2-epoxyhex-5-ene | Cuprate-mediated ring-opening | Chiral alcohol fragment for backbone construction | nih.govacs.org |

| Amphidinolide K | Chiral allylic alcohol precursor | Sharpless asymmetric epoxidation | Enantiopure epoxide for macrocycle fragment | nih.gov |

| Brefeldin A | Epichlorohydrin (B41342) | Grignard reagent ring-opening | Functionalized chiral alcohol for enyne intermediate | figshare.com |

Precursors for Advanced Materials and Specialty Fine Chemicals

The application of chiral epoxides extends beyond pharmaceuticals and natural products into the realm of materials science and specialty chemicals. The enantiopure nature of these synthons can be used to impart chirality into polymers and liquid crystals, leading to materials with unique optical and physical properties. nih.govmdpi.com

For instance, this compound and its derivatives are potential monomers for the synthesis of chiral polyethers through ring-opening polymerization. nih.govnih.gov The polymerization of a chiral epoxide can lead to isotactic polymers with helical structures, which have applications in chiral chromatography and as catalysts for asymmetric reactions. Research has demonstrated the synthesis of novel chiral polyethers and polyesters from custom-designed, enantiopure epoxide monomers, showing that the chirality of the monomer can be successfully transferred to the resulting polymer. nih.gov

In the field of liquid crystals (LCs), chirality is a key property for creating cholesteric and ferroelectric phases used in advanced display technologies. rsc.orgbeilstein-journals.org Chiral dopants are often added to achiral nematic liquid crystal hosts to induce a helical superstructure. mdpi.com Enantiopure diols, which can be readily synthesized by the hydrolysis of chiral epoxides like this compound, are common precursors for these chiral dopants. By attaching mesogenic (rod-like) units to the chiral diol scaffold, molecules with high "helical twisting power" (HTP) can be created, demonstrating a direct path from simple chiral epoxides to sophisticated materials. researchgate.netmdpi.com

| Material Type | Chiral Precursor (Derived from Epoxide) | Synthetic Method | Resulting Material/Property | Reference |

|---|---|---|---|---|

| Chiral Polyether | (Sp)-(4-[2.2]paracyclophanyl)oxirane | Ring-opening polymerization | Optically active polymer with preserved planar chirality | nih.gov |

| Chiral Liquid Crystal Dopant | Bio-based isohexides (chiral diols) | Esterification with mesogenic acids | Dopants that induce a cholesteric (chiral nematic) phase | researchgate.net |

| Chiral Polythiophene | (S)-(+)-1-bromo-2-methylbutane | Grignard formation and coupling | Monomer for conductive polymer with liquid crystalline properties | mdpi.com |

Future Prospects and Emerging Research Directions in Chiral Epoxide Chemistry

Dawn of Novel Catalytic Systems: Enhancing Enantioselectivity and Regioselectivity

The development of innovative catalytic systems is paramount to achieving superior control over the stereochemical outcome of chemical reactions. In the realm of (2S)-2-butyloxirane chemistry, significant efforts are being directed towards catalysts that can deliver high enantioselectivity in its synthesis and complete regioselectivity in its subsequent ring-opening reactions.

A key area of advancement lies in the refinement of metal-salen complexes, which have proven to be effective catalysts for the asymmetric ring-opening (ARO) of epoxides. mdpi.com The versatility of these catalysts allows for the enantioselective installation of two adjacent functional groups with precise stereochemistry. mdpi.com For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides, a reaction catalyzed by chiral (salen)Co(III) complexes, provides a practical route to enantiopure epoxides on both laboratory and industrial scales. mdpi.com This methodology is highly applicable to the production of this compound.

Furthermore, research is exploring the use of bimetallic and multifunctional catalytic systems to enhance reactivity and selectivity. These sophisticated catalysts can activate both the epoxide and the nucleophile simultaneously, leading to highly efficient and selective transformations. The design of novel ligands for these metal complexes is also a critical aspect, aiming to fine-tune the catalyst's steric and electronic properties for optimal performance with specific substrates like this compound.

Organocatalysis has also emerged as a powerful tool in chiral epoxide chemistry. acs.org Chiral organocatalysts offer the advantage of being metal-free, which is often desirable in the synthesis of pharmaceutical intermediates. Research is ongoing to develop new organocatalysts that can mediate the asymmetric epoxidation of the corresponding alkene to produce this compound with high enantiomeric excess.

Charting a Greener Course: Sustainable and Eco-Friendly Approaches

The principles of green chemistry are increasingly influencing the synthesis and transformation of chiral epoxides. researchgate.net The focus is on developing methods that minimize waste, use less hazardous reagents, and are more energy-efficient.

One promising green approach for the synthesis of this compound is the use of biocatalysis. nih.gov Enzymes, such as monooxygenases and epoxide hydrolases, can catalyze the epoxidation of alkenes and the resolution of racemic epoxides with high enantioselectivity under mild, aqueous conditions. nih.govsci-hub.seresearchgate.net The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. nih.gov The development of robust and recyclable biocatalysts is a key area of ongoing research. astrazeneca.com

In terms of chemical synthesis, the use of environmentally benign oxidants like hydrogen peroxide and molecular oxygen is a significant step towards sustainability. mdpi.com Catalytic systems that can efficiently activate these green oxidants for the epoxidation of 1-hexene (B165129) to produce this compound are highly sought after. For example, studies on the epoxidation of 1,5-hexadiene, a related substrate, have demonstrated the potential of using supported molybdenum catalysts with tert-butyl hydroperoxide (TBHP) as an oxidant in continuous flow reactors, showcasing a greener and more efficient process. lancs.ac.ukresearchgate.net

Solvent selection is another critical aspect of green chemistry. The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or even solvent-free conditions is a major research focus. researchgate.netorganic-chemistry.org The development of catalysts that are active and stable in these green media is essential for the practical implementation of these sustainable processes.

Broadening the Horizon: Expansion of Substrate Scope and Reaction Diversity

To maximize the utility of this compound as a chiral building block, researchers are actively working on expanding the range of nucleophiles and reaction types that can be employed in its transformations. This endeavor aims to create a diverse array of chiral molecules from a single, readily available starting material.

The nucleophilic ring-opening of this compound is a cornerstone of its synthetic utility. lumenlearning.com While reactions with common nucleophiles like amines and alcohols are well-established, there is a growing interest in employing a wider variety of nucleophiles, including carbon, sulfur, and phosphorus-based reagents. researchgate.netlabster.com The development of catalytic systems that can facilitate these reactions with high regioselectivity, favoring attack at the less hindered carbon atom, is crucial. rsc.org

Beyond simple ring-opening reactions, research is exploring more complex transformations of this compound. This includes rearrangements, cycloadditions, and polymerization reactions that can lead to the formation of intricate molecular architectures. The inherent strain of the epoxide ring makes it a versatile functional group for initiating these transformations.

The following table illustrates the potential for expanding the scope of nucleophilic ring-opening reactions of this compound, based on analogous reactions with similar terminal epoxides.

| Nucleophile Class | Specific Nucleophile | Catalyst/Conditions | Expected Product | Regioselectivity | Reference (Analogous Reactions) |

| Nitrogen | Aniline | Silica-bonded S-sulfonic acid | 2-Anilino-1-hexanol | High | scielo.org.mx |

| Nitrogen | Aromatic Amines | Scandium tris(dodecyl sulfate) / chiral bipyridine ligand in water | β-amino alcohols | Excellent | organic-chemistry.org |

| Nitrogen | Primary Amines | Water (solvent-free) | bis-aminoalcohols | High | ppor.az |

| Carbon | Isocyanides | Lewis Acid | β-hydroxy isocyanides | High | acs.org |

The Power of Synergy: Integration in Multi-Component and Tandem Reactions

The integration of this compound into multi-component reactions (MCRs) and tandem (or domino) reaction sequences represents a highly efficient strategy for the rapid construction of complex molecules. researchgate.netppor.az These approaches offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity from simple starting materials.

MCRs involving epoxides allow for the simultaneous formation of multiple bonds in a single operation. researchgate.net For example, a three-component reaction between an epoxide, an amine, and a carbonyl compound can lead to the synthesis of highly functionalized amino alcohols. nih.gov The stereochemistry of the this compound can be effectively transferred to the final product, providing a straightforward route to enantiomerically enriched complex molecules. Research in this area is focused on designing new MCRs that incorporate this compound and on developing catalysts that can control the stereochemical outcome of these complex transformations.

Tandem reactions, where a single catalyst orchestrates multiple sequential transformations, are another powerful tool in modern organic synthesis. nih.gov A tandem sequence could be initiated by the catalytic ring-opening of this compound, followed by an intramolecular cyclization or another bond-forming event. This approach allows for the efficient synthesis of cyclic compounds with multiple stereocenters. The development of catalysts that can mediate these elegant and efficient reaction cascades is a key objective for future research.

The following table provides examples of how chiral epoxides can be utilized in multi-component and tandem reactions, suggesting potential applications for this compound.

| Reaction Type | Reactants (Illustrative) | Catalyst/Conditions | Product Type | Key Features | Reference (Analogous Reactions) |

| Multi-component | Epoxide, Aniline, Ethyl Glyoxalate | Ti(IV)/(S)-BINOL | Chiral 1,3-oxazolidine | Kinetic resolution of epoxide | mdpi.com |

| Multi-component | Epoxide, Isocyanide, Carboxylic Acid, Amine (Ugi-type) | - | Complex amides | High molecular diversity | researchgate.net |

| Tandem | Unsaturated Ketone, Organozinc, Dioxygen | Titanium complex | Functionalized epoxy alcohols | Three contiguous stereocenters formed | nih.gov |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S)-2-butyloxirane be confirmed experimentally?

- Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers and compare retention times with standards. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, can identify stereospecific splitting patterns. X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .

Q. What are the primary reaction pathways for this compound with strong reducing agents like LiAlH?

- Methodology : Under anhydrous conditions, LiAlH induces nucleophilic ring-opening at the less substituted epoxide carbon due to steric and electronic factors. The product is typically a vicinal diol (e.g., (2S,3S)-2-butyl-1,3-butanediol). Reaction monitoring via Gas Chromatography-Mass Spectrometry (GC-MS) and -NMR can track intermediates and confirm regioselectivity .

Q. How can researchers ensure enantiomeric purity during synthesis of this compound?

- Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries. Post-synthesis purification via recrystallization or preparative chiral chromatography ensures >95% purity. Validate purity using polarimetry and enantiomeric excess (ee) calculations via chiral GC or HPLC .

Advanced Research Questions

Q. Why do catalytic CO cycloaddition reactions with this compound exhibit variable conversion rates under heterogeneous conditions?

- Methodology : Surface reactivity studies (e.g., Brunauer-Emmett-Teller analysis for surface area) and kinetic modeling can reveal steric effects from alkyl chain length. For example, 99% conversion for 2-butyloxirane vs. 75% for 1,2-epoxyethylbenzene indicates steric hindrance at the catalyst surface . Design experiments with controlled pore-size catalysts to isolate substrate accessibility effects.

Q. How can conflicting data on epoxide ring-opening regioselectivity be resolved in polar vs. nonpolar solvents?

- Methodology : Perform solvent polarity studies using Kamlet-Taft parameters. For example, in water (polar protic), acid-catalyzed ring-opening favors the more substituted carbon due to carbocation stability. In hexane (nonpolar), steric effects dominate. Use Density Functional Theory (DFT) calculations to model transition states and compare with experimental product ratios .

Q. What strategies mitigate racemization during derivatization of this compound into chiral polymers?

- Methodology : Use low-temperature (<0°C) reaction conditions and aprotic solvents (e.g., THF) to suppress epoxide ring dynamics. Monitor racemization via time-resolved circular dichroism (CD) spectroscopy. Introduce bulky protecting groups (e.g., tert-butyldimethylsilyl) to sterically hinder stereochemical inversion .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported catalytic activity of this compound across studies?

- Methodology : Conduct meta-analysis to identify confounding variables (e.g., catalyst loading, CO pressure). Replicate experiments under standardized conditions (e.g., 1 atm CO, 25°C). Use factorial design to isolate variables like substrate purity (validated via GC-MS) or moisture content (Karl Fischer titration) .

Q. What analytical techniques differentiate between surface-bound vs. bulk-phase reactivity in this compound catalysis?

- Methodology : Employ in-situ Fourier-Transform Infrared Spectroscopy (FTIR) to monitor adsorption-desorption equilibria. Compare turnover frequencies (TOF) for powdered vs. monolithic catalyst forms. Use X-ray Photoelectron Spectroscopy (XPS) to confirm surface composition changes post-reaction .

Safety and Stability

Q. What are the thermal stability thresholds for this compound under storage conditions?

- Methodology : Perform Thermogravimetric Analysis (TGA) to determine decomposition onset temperatures. Accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) coupled with GC purity checks identify degradation products. Store in amber vials under inert gas (N or Ar) at -20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。